Cas no 2107900-25-2 (1-(1-amino-3-methylcyclohexyl)-3-fluoropropan-2-ol)

1-(1-amino-3-methylcyclohexyl)-3-fluoropropan-2-ol 化学的及び物理的性質
名前と識別子
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- 1-(1-amino-3-methylcyclohexyl)-3-fluoropropan-2-ol
- EN300-1650589
- 2107900-25-2
-
- インチ: 1S/C10H20FNO/c1-8-3-2-4-10(12,5-8)6-9(13)7-11/h8-9,13H,2-7,12H2,1H3
- InChIKey: LTFZNKOGCIZNGK-UHFFFAOYSA-N
- ほほえんだ: FCC(CC1(CCCC(C)C1)N)O
計算された属性
- せいみつぶんしりょう: 189.15289242g/mol
- どういたいしつりょう: 189.15289242g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2
1-(1-amino-3-methylcyclohexyl)-3-fluoropropan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1650589-0.1g |
1-(1-amino-3-methylcyclohexyl)-3-fluoropropan-2-ol |
2107900-25-2 | 0.1g |
$1496.0 | 2023-06-04 | ||
Enamine | EN300-1650589-5.0g |
1-(1-amino-3-methylcyclohexyl)-3-fluoropropan-2-ol |
2107900-25-2 | 5g |
$4930.0 | 2023-06-04 | ||
Enamine | EN300-1650589-0.05g |
1-(1-amino-3-methylcyclohexyl)-3-fluoropropan-2-ol |
2107900-25-2 | 0.05g |
$1428.0 | 2023-06-04 | ||
Enamine | EN300-1650589-0.5g |
1-(1-amino-3-methylcyclohexyl)-3-fluoropropan-2-ol |
2107900-25-2 | 0.5g |
$1632.0 | 2023-06-04 | ||
Enamine | EN300-1650589-1.0g |
1-(1-amino-3-methylcyclohexyl)-3-fluoropropan-2-ol |
2107900-25-2 | 1g |
$1701.0 | 2023-06-04 | ||
Enamine | EN300-1650589-2500mg |
1-(1-amino-3-methylcyclohexyl)-3-fluoropropan-2-ol |
2107900-25-2 | 2500mg |
$3332.0 | 2023-09-21 | ||
Enamine | EN300-1650589-10000mg |
1-(1-amino-3-methylcyclohexyl)-3-fluoropropan-2-ol |
2107900-25-2 | 10000mg |
$7312.0 | 2023-09-21 | ||
Enamine | EN300-1650589-0.25g |
1-(1-amino-3-methylcyclohexyl)-3-fluoropropan-2-ol |
2107900-25-2 | 0.25g |
$1564.0 | 2023-06-04 | ||
Enamine | EN300-1650589-5000mg |
1-(1-amino-3-methylcyclohexyl)-3-fluoropropan-2-ol |
2107900-25-2 | 5000mg |
$4930.0 | 2023-09-21 | ||
Enamine | EN300-1650589-100mg |
1-(1-amino-3-methylcyclohexyl)-3-fluoropropan-2-ol |
2107900-25-2 | 100mg |
$1496.0 | 2023-09-21 |
1-(1-amino-3-methylcyclohexyl)-3-fluoropropan-2-ol 関連文献
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
1-(1-amino-3-methylcyclohexyl)-3-fluoropropan-2-olに関する追加情報
Comprehensive Overview of 1-(1-amino-3-methylcyclohexyl)-3-fluoropropan-2-ol (CAS No. 2107900-25-2)
1-(1-amino-3-methylcyclohexyl)-3-fluoropropan-2-ol, identified by its CAS number 2107900-25-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound features a unique structural combination of a cyclohexyl ring, an amino group, and a fluoropropanol moiety, making it a versatile intermediate in synthetic chemistry. Researchers are particularly interested in its potential applications in drug discovery, owing to its ability to modulate biological activity through its fluorinated and amino-functionalized components.
The growing demand for fluorinated compounds in medicinal chemistry has placed 1-(1-amino-3-methylcyclohexyl)-3-fluoropropan-2-ol in the spotlight. Fluorination is a key strategy in modern drug design, as it enhances metabolic stability, bioavailability, and binding affinity. This compound’s 3-fluoropropan-2-ol segment aligns with trends in the development of next-generation therapeutics, including kinase inhibitors and GPCR-targeted drugs. Its amino-cyclohexyl backbone further contributes to its utility in creating chiral building blocks for asymmetric synthesis.
In the context of green chemistry and sustainable synthesis, CAS 2107900-25-2 is being explored for its compatibility with eco-friendly reaction conditions. Recent studies highlight its role in catalytic hydrogenation and enantioselective transformations, addressing the industry’s shift toward reducing hazardous reagents. The compound’s stereochemical complexity also makes it a valuable candidate for computational chemistry studies, where researchers leverage AI-driven molecular modeling to predict its behavior in complex systems.
From an industrial perspective, 1-(1-amino-3-methylcyclohexyl)-3-fluoropropan-2-ol is gaining traction as a high-value intermediate for fine chemicals. Its synthesis often involves multi-step protocols that emphasize yield optimization and purity control, topics frequently searched by chemists in process development forums. The compound’s solubility and stability under various pH conditions are also critical parameters for formulators working on drug delivery systems.
Emerging discussions in preclinical research suggest that derivatives of this compound may exhibit neuroprotective or anti-inflammatory properties, though detailed mechanistic studies are ongoing. These potential applications align with trending searches for novel bioactive molecules in neurodegenerative disease research. Additionally, its structural analogs are being screened for antibacterial activity, reflecting the global push to combat antibiotic resistance.
For analytical chemists, CAS 2107900-25-2 presents challenges and opportunities in chromatographic separation and spectroscopic characterization. Advanced techniques like LC-MS and NMR are essential for quality assurance, a topic widely covered in method development literature. The compound’s fluorine NMR signal is particularly noteworthy for its diagnostic utility in structural elucidation.
In summary, 1-(1-amino-3-methylcyclohexyl)-3-fluoropropan-2-ol represents a convergence of cutting-edge chemistry and applied research. Its relevance spans drug discovery, catalysis, and material science, making it a compound of enduring interest. As synthetic methodologies evolve, so too will the applications of this multifaceted molecule, solidifying its place in the future of chemical innovation.
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